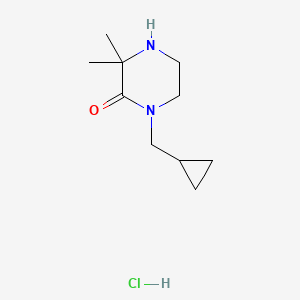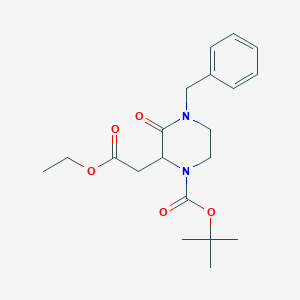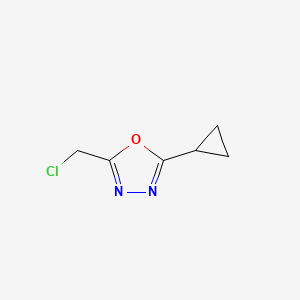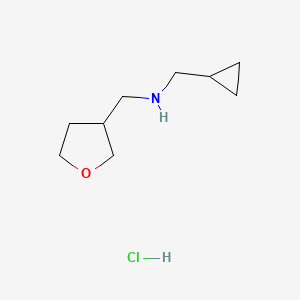
1-(Cyclopropylmethyl)-3,3-dimethyl-2-piperazinone hydrochloride
Übersicht
Beschreibung
1-(Cyclopropylmethyl)-3,3-dimethyl-2-piperazinone hydrochloride, more commonly known as CMPP, is an organic compound with a wide range of applications in scientific research. CMPP is a small molecule used as an agonist of the muscarinic acetylcholine receptor (mAChR), which is a type of G-protein coupled receptor (GPCR). It is a selective agonist of the M3 subtype of mAChR, which is involved in a variety of physiological processes, including smooth muscle contraction, neurotransmission, and the release of hormones.
Wissenschaftliche Forschungsanwendungen
CMPP is used as an agonist in a variety of scientific research applications. It is used to study the physiological processes mediated by the M3 subtype of 1-(Cyclopropylmethyl)-3,3-dimethyl-2-piperazinone hydrochloride, including smooth muscle contraction, neurotransmission, and the release of hormones. It is also used to study the pharmacology of various drugs, as well as the effects of various diseases on the M3 subtype of 1-(Cyclopropylmethyl)-3,3-dimethyl-2-piperazinone hydrochloride.
Wirkmechanismus
CMPP binds to the M3 subtype of 1-(Cyclopropylmethyl)-3,3-dimethyl-2-piperazinone hydrochloride, which is a G-protein coupled receptor (GPCR). Upon binding, CMPP activates the receptor, which triggers a cascade of biochemical events that lead to the physiological effects mediated by the M3 subtype of 1-(Cyclopropylmethyl)-3,3-dimethyl-2-piperazinone hydrochloride.
Biochemische Und Physiologische Effekte
The activation of the M3 subtype of 1-(Cyclopropylmethyl)-3,3-dimethyl-2-piperazinone hydrochloride by CMPP leads to a variety of physiological effects. These include smooth muscle contraction, neurotransmission, and the release of hormones. CMPP can also affect the release of neurotransmitters, such as acetylcholine, which can lead to changes in behavior and cognition.
Vorteile Und Einschränkungen Für Laborexperimente
CMPP is an effective agonist of the M3 subtype of 1-(Cyclopropylmethyl)-3,3-dimethyl-2-piperazinone hydrochloride and is widely used in scientific research. One of the main advantages of using CMPP is its high selectivity for the M3 subtype of 1-(Cyclopropylmethyl)-3,3-dimethyl-2-piperazinone hydrochloride, which allows for more precise studies of the effects of various drugs and diseases on the receptor. However, one of the main limitations of using CMPP is its low potency, which means that higher concentrations of the compound must be used in order to achieve the desired effect.
Zukünftige Richtungen
The use of CMPP in scientific research has numerous potential applications. For example, CMPP could be used to study the effects of various drugs on the M3 subtype of 1-(Cyclopropylmethyl)-3,3-dimethyl-2-piperazinone hydrochloride, as well as the effects of various diseases on the receptor. Additionally, CMPP could be used to study the pharmacology of various drugs, as well as the effects of various diseases on the M3 subtype of 1-(Cyclopropylmethyl)-3,3-dimethyl-2-piperazinone hydrochloride. Furthermore, CMPP could be used to study the effects of various drugs on the release of neurotransmitters, such as acetylcholine, which could lead to changes in behavior and cognition. Finally, CMPP could be used to study the effects of various drugs on the development and function of the nervous system.
Eigenschaften
IUPAC Name |
1-(cyclopropylmethyl)-3,3-dimethylpiperazin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O.ClH/c1-10(2)9(13)12(6-5-11-10)7-8-3-4-8;/h8,11H,3-7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKDLAUNEUIONA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(CCN1)CC2CC2)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropylmethyl)-3,3-dimethyl-2-piperazinone hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-Azaspiro[3.5]nonane trifluoroacetate](/img/structure/B1486208.png)
![Tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione hydrochloride](/img/structure/B1486209.png)
![Methyl 1-(aminomethyl)-5-oxaspiro[2.4]heptane-1-carboxylate](/img/structure/B1486211.png)
![3-Oxa-1,7-diazaspiro[4.4]nonan-2-one hydrochloride](/img/structure/B1486212.png)
![3-[(Cyclopropylmethyl)amino]cyclobutanol hydrochloride](/img/structure/B1486213.png)
![2-Methyl-2,7-diazaspiro[4.4]nonane-1,8-dione](/img/structure/B1486215.png)

![1-(tert-Butyl) 3-ethyl 4-[({[1-(tert-butoxycarbonyl)-4-(ethoxycarbonyl)-3-pyrrolidinyl]amino}carbonyl)amino]-1,3-pyrrolidinedicarboxylate](/img/structure/B1486219.png)
